Complexe fer-deferasirox

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

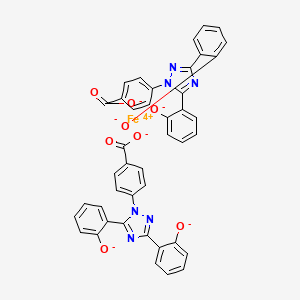

Deferasirox iron complex is a complex compound that features a triazole ring and phenolic groups.

Applications De Recherche Scientifique

Deferasirox iron complex has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in drug development, particularly as an iron chelator.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mécanisme D'action

Target of Action

Deferasirox is an iron chelator that selectively targets iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . The primary role of this compound is to treat chronic iron overload caused by blood transfusions .

Mode of Action

Two molecules of deferasirox are capable of binding to one atom of iron. Deferasirox works in treating iron toxicity by binding trivalent (ferric) iron, for which it has a strong affinity, forming a stable complex . This complex is then eliminated via the kidneys .

Biochemical Pathways

Deferasirox has been found to suppress hypoxia- or hypoxia/reoxygenation-induced iron overload in the endoplasmic reticulum, lipid peroxidation, and ferroptosis in cultured cardiomyocytes . Ferroptosis is an iron-dependent form of regulated cell death, which is a major cell death mode in myocardial ischemia reperfusion (I/R) injury .

Result of Action

Deferasirox has shown antioxidant activity in model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has also been found to reduce iron levels in the endoplasmic reticulum and prevent increases in lipid peroxidation and ferroptosis in the I/R-injured myocardium .

Action Environment

The bioavailability of deferasirox is higher than expected, and it is superior in scalability among doses . A significant increase in renal impairment risk was observed for both treatments and it was reversible under strict monitoring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Deferasirox iron complex typically involves the formation of the triazole ring followed by the introduction of the phenolic groups. One common method involves the cyclization of hydrazine derivatives with carboxylic acids under acidic conditions to form the triazole ring. The phenolic groups are then introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions involved in the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Deferasirox iron complex undergoes various types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: The phenolic groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrotriazoles and related compounds.

Substitution: Various substituted phenolic derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Deferasirox: Another iron chelator with a similar triazole structure.

Deferiprone: A simpler iron chelator with a different chelation mechanism.

Desferrioxamine: A natural iron chelator with a different structural framework.

Uniqueness

Deferasirox iron complex is unique due to its combination of a triazole ring and phenolic groups, which provide strong chelation properties and versatile reactivity. This makes it a valuable compound for various applications in chemistry, biology, and medicine .

Propriétés

Numéro CAS |

554445-58-8 |

|---|---|

Formule moléculaire |

C44H40FeK3N6O12+ |

Poids moléculaire |

1018.0 g/mol |

Nom IUPAC |

tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate |

InChI |

InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2 |

Clé InChI |

JGLFTKKTDDPFBE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |

SMILES canonique |

CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe] |

Synonymes |

(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate; |

Origine du produit |

United States |

Q1: How does the deferasirox iron complex form, and how does this impact iron levels in patients with β-Thalassemia Major?

A1: Deferasirox, also known as 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+), is an orally active iron chelator used to treat iron overload. It binds iron in a 2:1 ratio, forming a stable complex that is then excreted primarily through the bile and feces []. In patients with β-Thalassemia Major, this chelation process helps control serum ferritin levels and reduce iron-mediated organ damage, improving clinical outcomes [, ].

Q2: What are the primary metabolic pathways of deferasirox in the body, and how are these related to its excretion?

A3: Deferasirox undergoes extensive metabolism, primarily in the liver, before being excreted from the body []. The key metabolic pathways include glucuronidation at the carboxylate group and phenolic hydroxy groups, as well as cytochrome P450-catalyzed hydroxylations, albeit to a lesser extent []. Following metabolism, deferasirox, its iron complex, and its metabolites are predominantly eliminated via the bile and subsequently excreted in the feces, accounting for over 90% of the administered dose [].

Q3: What analytical techniques are commonly employed to study deferasirox and its iron complex?

A4: Various analytical methods are utilized to investigate deferasirox and its iron complex. Pharmacokinetic studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with UV detection to quantify deferasirox and its iron complex in biological samples []. For metabolite profiling, HPLC with radiodetection, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are employed []. Additionally, computational chemistry tools, such as density functional theory (DFT), are utilized to study the electronic structure and predict the stability constants of deferasirox iron complexes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.